molecular formula C7H6Cl2N2O2 B6190798 4-chloro-2-(chloromethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine CAS No. 2680528-03-2

4-chloro-2-(chloromethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine

Cat. No.: B6190798
CAS No.: 2680528-03-2
M. Wt: 221
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Description

4-chloro-2-(chloromethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(chloromethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 2-chloromethyl-4-chloropyrimidine with a suitable dioxin precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(chloromethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the chlorine atoms or other functional groups.

    Cyclization Reactions: The dioxin ring can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation may produce a higher oxidation state compound.

Scientific Research Applications

4-chloro-2-(chloromethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-(chloromethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrimidine derivative with a different fused ring structure.

    2-chloromethyl-4-chloropyrimidine: A precursor used in the synthesis of the target compound.

    4-chloro-2-(chloromethyl)pyrimidine: A simpler pyrimidine derivative with similar functional groups.

Uniqueness

4-chloro-2-(chloromethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is unique due to its fused dioxin ring, which imparts distinct chemical and physical properties

Properties

CAS No.

2680528-03-2

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221

Purity

95

Origin of Product

United States

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